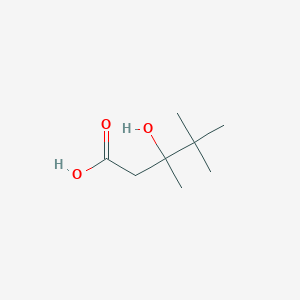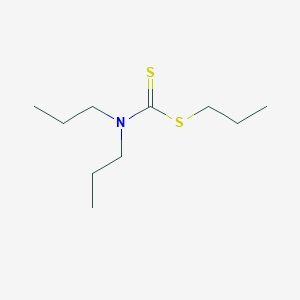
Propyl dipropyldithiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl dipropyldithiocarbamate (PDTC) is a chemical compound that belongs to the class of dithiocarbamates. It is a yellow-colored powder that is soluble in water and organic solvents. PDTC has been widely used in scientific research for its ability to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in inflammation, immunity, and cell survival.
Mécanisme D'action
Propyl dipropyldithiocarbamate inhibits the activity of NF-κB by blocking the degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα and the prevention of NF-κB translocation to the nucleus, where it activates the transcription of pro-inflammatory genes.
Effets Biochimiques Et Physiologiques
Propyl dipropyldithiocarbamate has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It can reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Propyl dipropyldithiocarbamate has also been shown to induce cell death in cancer cells and protect neurons from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
Propyl dipropyldithiocarbamate is a potent inhibitor of NF-κB activity and has been widely used in scientific research. However, it has some limitations. Propyl dipropyldithiocarbamate can be toxic to cells at high concentrations, and its effects can vary depending on the cell type and experimental conditions. Therefore, careful optimization of the concentration and duration of Propyl dipropyldithiocarbamate treatment is required for each experiment.
Orientations Futures
Include investigating the effects of Propyl dipropyldithiocarbamate on other signaling pathways and its potential use in combination with other drugs. Additionally, the development of more potent and selective inhibitors of NF-κB activity, based on the structure of Propyl dipropyldithiocarbamate, is an area of active research.
Méthodes De Synthèse
Propyl dipropyldithiocarbamate can be synthesized by reacting propylamine with carbon disulfide followed by treatment with sodium hydroxide and propylene oxide. This method yields Propyl dipropyldithiocarbamate with high purity and yield.
Applications De Recherche Scientifique
Propyl dipropyldithiocarbamate has been extensively used in scientific research to investigate the role of NF-κB in various physiological and pathological processes. It has been shown to inhibit the activity of NF-κB in vitro and in vivo, leading to a decrease in pro-inflammatory cytokine production and an increase in cell death.
Propriétés
Numéro CAS |
19047-79-1 |
|---|---|
Nom du produit |
Propyl dipropyldithiocarbamate |
Formule moléculaire |
C10H21NS2 |
Poids moléculaire |
219.4 g/mol |
Nom IUPAC |
propyl N,N-dipropylcarbamodithioate |
InChI |
InChI=1S/C10H21NS2/c1-4-7-11(8-5-2)10(12)13-9-6-3/h4-9H2,1-3H3 |
Clé InChI |
IQMQTTJSYGOQRS-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=S)SCCC |
SMILES canonique |
CCCN(CCC)C(=S)SCCC |
Synonymes |
Dipropyldithiocarbamic acid propyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




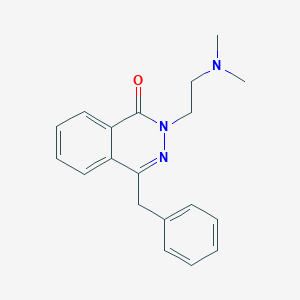
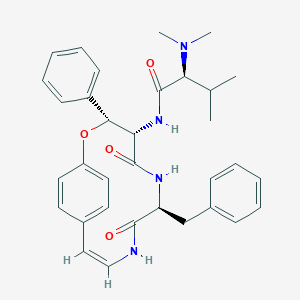
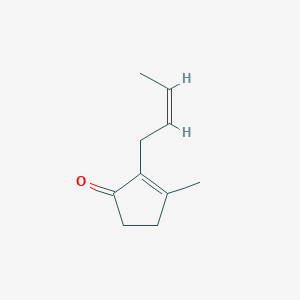

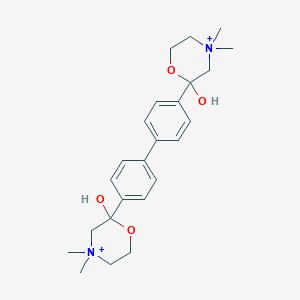
![[(1R,9R,10R)-4-Methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl methanesulfonate](/img/structure/B97420.png)
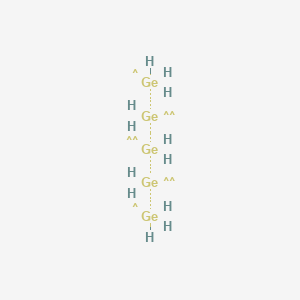
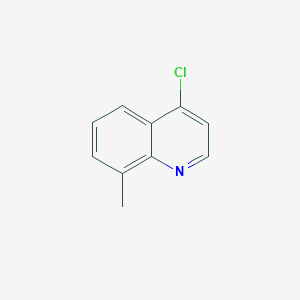
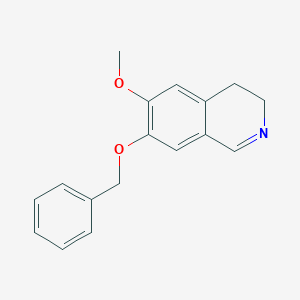
![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethylbenzo[f][1,3]benzothiazol-3-ium-2-yl)methylidene]butylidene]benzo[f][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B97432.png)
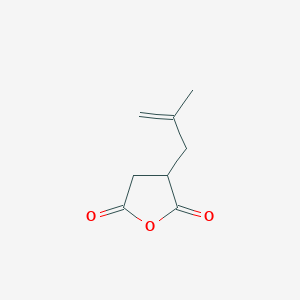
![Silane, bicyclo[2.2.1]hept-2-yldichloromethyl-](/img/structure/B97435.png)
